![molecular formula C17H14F3N3O B2652183 2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 1825543-62-1](/img/structure/B2652183.png)

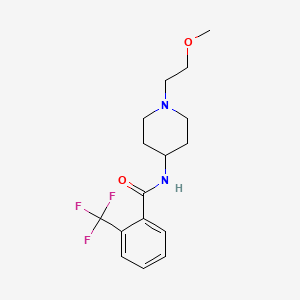

2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a switchable RAFT agent for controlled radical polymerization . The neutral form is well-suited for polymerization of vinyl esters and vinyl amides (LAMs), and the protonated form is well-suited for styrenes acrylates and methacrylates (MAMs) .

Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

The compound is a switchable RAFT agent for controlled radical polymerization . The neutral form is well-suited for polymerization of vinyl esters and vinyl amides (LAMs), and the protonated form is well-suited for styrenes acrylates and methacrylates (MAMs) .Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) and its intermediates, which this compound is a derivative of, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The chemical compound 2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide serves as a foundational structure in the synthesis of various heterocyclic compounds, demonstrating its significant utility in organic chemistry research. For example, it can act as an intermediate in the formation of pyridones from enamine ketones and cyanoacetamide, highlighting its role in facilitating complex molecular constructions (Junek et al., 1971). Furthermore, its derivatives have been explored for their potential in non-linear optical (NLO) applications and molecular docking studies, particularly in the context of anticancer activity, indicating its broader implications in material science and pharmacology (Jayarajan et al., 2019).

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. Specifically, studies on related structures have explored their use in targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) for imaging of reactive microglia, offering insights into neuroinflammation in vivo (Horti et al., 2019). This research underscores the compound's relevance in developing diagnostic tools for neuropsychiatric disorders.

Catalysis and Material Science

This compound and its analogs have been part of studies focusing on catalysis, such as in the hydrogenation of aromatic substrates using Rh nanoparticles stabilized by N-Heterocyclic Carbenes (NHC), showcasing its utility in facilitating chemical transformations (Martinez-Espinar et al., 2017). Such research not only contributes to the fundamental understanding of catalytic processes but also to the development of more efficient and selective synthetic methodologies.

Environmental and Energy Applications

Additionally, pyridine derivatives, closely related to this compound, have been evaluated for their role in dye-sensitized solar cells (DSSCs), illustrating the compound's potential impact on renewable energy technologies. The investigation into these derivatives as additives in bromide/tribromide electrolyte for DSSCs marks a step towards optimizing the efficiency and performance of solar energy devices (Bagheri et al., 2015).

Zukünftige Richtungen

The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions of this compound could be in the development of new agrochemical and pharmaceutical compounds.

Eigenschaften

IUPAC Name |

2-cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O/c1-11(2)23(15-5-3-4-13(9-15)17(18,19)20)16(24)12-6-7-22-14(8-12)10-21/h3-9,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQGFSATSQRQMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C2=CC(=NC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine dihydrochloride](/img/structure/B2652101.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2652107.png)

![rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride](/img/structure/B2652108.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2652112.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2652115.png)

![4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2652118.png)

![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide](/img/structure/B2652120.png)